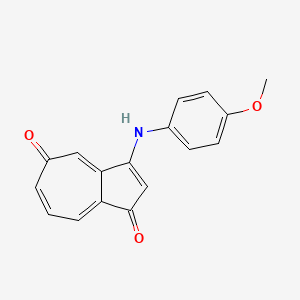
3-(4-Methoxyanilino)azulene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Methoxyanilino)azulene-1,5-dione is a compound that belongs to the class of azulene derivatives. Azulene is a non-alternant, aromatic hydrocarbon known for its unique chemical structure and properties, such as its bright blue color and dipole moment . The compound this compound is characterized by the presence of a methoxyaniline group attached to the azulene core, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
The synthesis of 3-(4-Methoxyanilino)azulene-1,5-dione typically involves a multi-step process. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as azulene and 4-methoxyaniline.
Reaction Conditions: The reaction involves the formation of an intermediate compound through a series of condensation and substitution reactions.
Industrial Production: Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
3-(4-Methoxyanilino)azulene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: Substitution reactions, such as electrophilic or nucleophilic substitution, can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 3-(4-Methoxyanilino)azulene-1,5-dione involves its interaction with molecular targets and pathways. For example, azulene derivatives have been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which plays a role in the biosynthesis of prostaglandins, key mediators of inflammation . Additionally, the compound’s unique electronic properties allow it to participate in various biochemical pathways, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
3-(4-Methoxyanilino)azulene-1,5-dione can be compared with other similar compounds, such as:
Azulene: The parent compound, azulene, shares the same core structure but lacks the methoxyaniline group.
Chamazulene: Another azulene derivative, chamazulene, is known for its anti-inflammatory and antioxidant activities.
The presence of the methoxyaniline group in this compound imparts unique chemical and biological properties, making it distinct from other azulene derivatives.
Eigenschaften
CAS-Nummer |
851680-83-6 |
|---|---|
Molekularformel |
C17H13NO3 |
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
3-(4-methoxyanilino)azulene-1,5-dione |
InChI |
InChI=1S/C17H13NO3/c1-21-13-7-5-11(6-8-13)18-16-10-17(20)14-4-2-3-12(19)9-15(14)16/h2-10,18H,1H3 |
InChI-Schlüssel |
RKTHFTSIZPAEDY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC2=CC(=O)C3=CC=CC(=O)C=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















